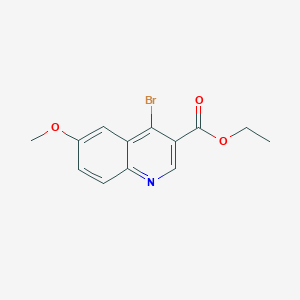

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate

Description

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a halogenated quinoline derivative with a bromine atom at position 4, a methoxy group at position 6, and an ethyl ester at position 2. The bromine and methoxy substituents likely influence its electronic properties, reactivity, and biological interactions, making it a candidate for further functionalization in drug discovery pipelines.

Propriétés

IUPAC Name |

ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGFRMBBTLWQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677906 | |

| Record name | Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872714-50-6 | |

| Record name | Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate has various applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in the study of biological systems, particularly in understanding the role of quinoline derivatives in biological processes.

Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

Industry: It is used in the development of new materials and chemicals with specific properties.

Mécanisme D'action

The mechanism by which Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate exerts its effects involves interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in halogen type, substituent positions, or additional functional groups. Key examples include:

- Positional Effects : Bromine at position 4 (target compound) vs. position 6 (analogs) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .

- Functional Groups : Methoxy groups (e.g., at position 6 or 7) increase solubility and modulate metabolic stability compared to halogens alone .

Physicochemical Properties

- Molecular Weight and Polarity: Bromine and methoxy substituents increase molecular weight and polarity compared to non-halogenated quinolines, affecting pharmacokinetic properties like LogP and bioavailability .

Activité Biologique

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a quinoline derivative that has been studied for its interactions with various biological systems. Its structure includes a bromine atom and a methoxy group, which contribute to its biological activity.

The compound's mechanism of action involves interaction with multiple molecular targets, including enzymes and receptors. The presence of the bromine atom and the ester functional group enhances its binding affinity to these targets, potentially modulating various signaling pathways related to cell growth, apoptosis, and immune responses.

Key Molecular Targets

- Enzymes : Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It has the potential to modulate receptor activity, influencing cellular responses.

Biological Activities

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that this compound shows promising antimicrobial properties against various pathogens.

- Antifungal Properties : It has demonstrated effectiveness against fungal strains, making it a candidate for antifungal drug development.

- Anticancer Potential : Research suggests that the compound may inhibit cancer cell proliferation through its action on cellular signaling pathways .

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of ethyl 4-bromo-6-methoxyquinoline-3-carboxylate against several bacterial strains. The results showed an IC50 value indicating significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

In vitro studies have demonstrated that ethyl 4-bromo-6-methoxyquinoline-3-carboxylate can inhibit the growth of various cancer cell lines. For instance, it exhibited an IC50 value of 10 µM against HCT116 colorectal cancer cells and 12 µM against PC3 prostate cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 10 |

| PC3 | 12 |

| MCF7 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.